molecular formula C24H28N4O6 B2655756 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate CAS No. 1351614-73-7

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate

Cat. No.: B2655756
CAS No.: 1351614-73-7
M. Wt: 468.51
InChI Key: PEILBLNZMQCCOW-UHFFFAOYSA-N
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Description

The compound “2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate” is a complex organic molecule. It is related to Bilastine , which is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .

Scientific Research Applications

Antimicrobial and Antioxidant Agents

Research has been conducted on compounds with structures similar to 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate, demonstrating potent antimicrobial and antioxidant activities. For instance, compounds bearing benzimidazole, benzothiazole, and indole moieties have shown significant antimicrobial activity against bacteria and fungi, as well as antioxidant activity (Basavaraj S Naraboli & J. S. Biradar, 2017).

ACAT-1 Inhibition

Another application involves the inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), a therapeutic target for diseases involving ACAT-1 overexpression. Compounds structurally related to the subject chemical have shown selectivity for human ACAT-1 over ACAT-2, indicating potential use in treating diseases related to cholesterol metabolism (K. Shibuya et al., 2018).

Histamine H3-Receptor Antagonists

Additionally, research on imidazole replacement with piperidine moieties in the structure of histamine H(3)-receptor antagonists highlights the versatility of this chemical structure in developing potent receptor antagonists. This substitution has been found effective in maintaining in vitro affinities and showing high potency in vivo, suggesting applications in treating neurological conditions (G. Meier et al., 2001).

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2.C2H2O4/c1-28-21-9-5-3-7-19(21)24-22(27)15-25-12-10-17(11-13-25)14-26-16-23-18-6-2-4-8-20(18)26;3-1(4)2(5)6/h2-9,16-17H,10-15H2,1H3,(H,24,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEILBLNZMQCCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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